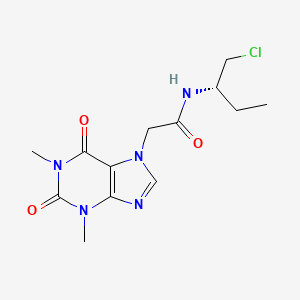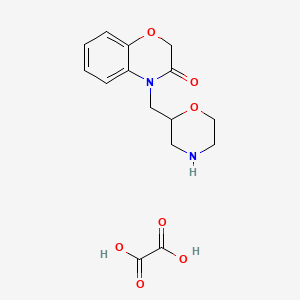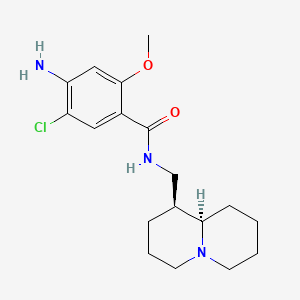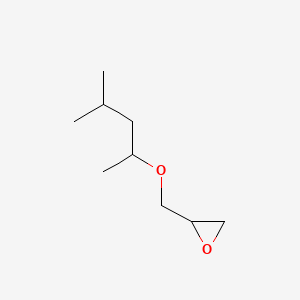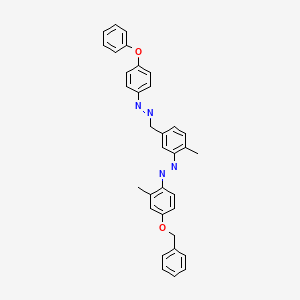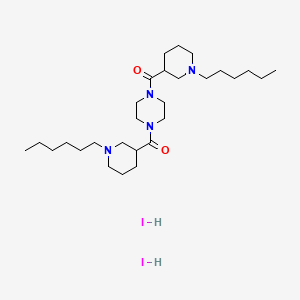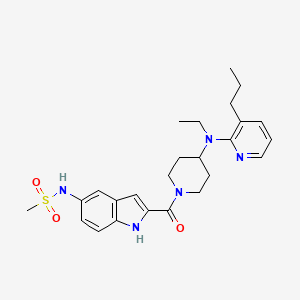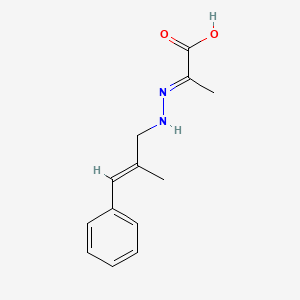
(E)-2-(2-(2-Methyl-3-phenyl-2-propenyl)hydrazono)propionic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-2-(2-(2-Methyl-3-phenyl-2-propenyl)hydrazono)propionic acid is an organic compound with a complex structure that includes a hydrazone functional group and a propenyl side chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-(2-(2-Methyl-3-phenyl-2-propenyl)hydrazono)propionic acid typically involves the reaction of 2-methyl-3-phenyl-2-propenal with hydrazine to form the corresponding hydrazone. This intermediate is then reacted with a suitable carboxylic acid derivative to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-2-(2-(2-Methyl-3-phenyl-2-propenyl)hydrazono)propionic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the hydrazone group to an amine or other reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.
Applications De Recherche Scientifique
(E)-2-(2-(2-Methyl-3-phenyl-2-propenyl)hydrazono)propionic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mécanisme D'action
The mechanism of action of (E)-2-(2-(2-Methyl-3-phenyl-2-propenyl)hydrazono)propionic acid involves its interaction with specific molecular targets and pathways. The hydrazone group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. This interaction can affect various cellular processes and pathways, contributing to the compound’s biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cinnamaldehyde: A structurally similar compound with a propenyl side chain and phenyl group.
2-Phenyl-2-propanol: Another related compound with a phenyl group and alcohol functionality.
Uniqueness
(E)-2-(2-(2-Methyl-3-phenyl-2-propenyl)hydrazono)propionic acid is unique due to its hydrazone functional group, which imparts distinct chemical reactivity and biological activity. This sets it apart from other similar compounds and makes it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
97294-25-2 |
|---|---|
Formule moléculaire |
C13H16N2O2 |
Poids moléculaire |
232.28 g/mol |
Nom IUPAC |
(2E)-2-[[(E)-2-methyl-3-phenylprop-2-enyl]hydrazinylidene]propanoic acid |
InChI |
InChI=1S/C13H16N2O2/c1-10(8-12-6-4-3-5-7-12)9-14-15-11(2)13(16)17/h3-8,14H,9H2,1-2H3,(H,16,17)/b10-8+,15-11+ |
Clé InChI |
XTRIRFWVSULCBP-WSZGUFMCSA-N |
SMILES isomérique |
C/C(=C\C1=CC=CC=C1)/CN/N=C(\C)/C(=O)O |
SMILES canonique |
CC(=CC1=CC=CC=C1)CNN=C(C)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


